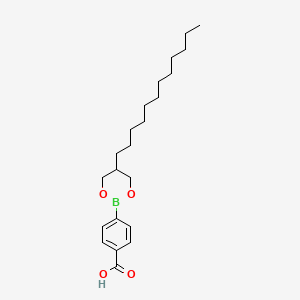
4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a dioxaborinane ring substituted with a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid typically involves the formation of the dioxaborinane ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of a dodecyl-substituted boronic acid with a benzoic acid derivative under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The dioxaborinane ring can be oxidized under specific conditions to form boronic acid derivatives.
Reduction: Reduction reactions can modify the benzoic acid moiety or the dioxaborinane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
Chemistry: In chemistry, 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between boron-containing compounds and biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Boron-containing compounds have shown promise in drug development, particularly in the design of enzyme inhibitors and anticancer agents .
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid involves its interaction with molecular targets through its boron-containing dioxaborinane ring. This ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins .
Comparison with Similar Compounds
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: This compound features a methyl ester group instead of a dodecyl chain, resulting in different physical and chemical properties.
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile:
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylbenzonitrile: This compound has a methyl group on the benzonitrile ring, providing different steric and electronic effects.
Uniqueness: 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid is unique due to its long dodecyl chain, which imparts distinct lipophilic properties. This feature can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
103554-37-6 |
|---|---|
Molecular Formula |
C22H35BO4 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-(5-dodecyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
InChI |
InChI=1S/C22H35BO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-17-26-23(27-18-19)21-15-13-20(14-16-21)22(24)25/h13-16,19H,2-12,17-18H2,1H3,(H,24,25) |
InChI Key |
VEIUZGFFINLRMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)CCCCCCCCCCCC)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




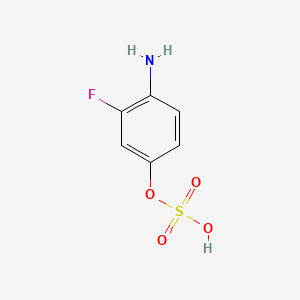
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)

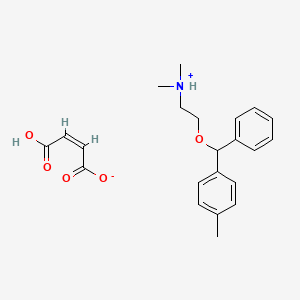
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)


![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
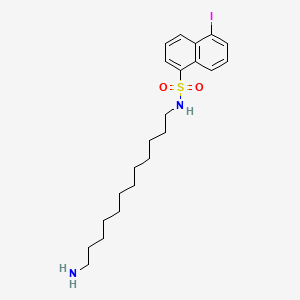
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
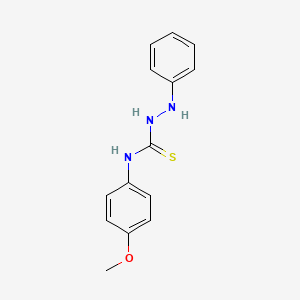
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
